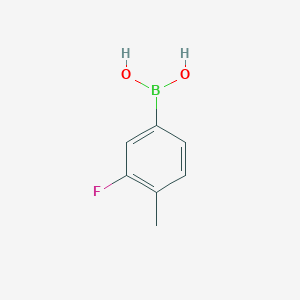

3-Fluoro-4-methylphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-fluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVBHUUZDFUIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382205 | |

| Record name | 3-Fluoro-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168267-99-0 | |

| Record name | 3-Fluoro-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Fluoro-4-methylphenylboronic Acid

CAS Number: 168267-99-0

This technical guide provides an in-depth overview of 3-Fluoro-4-methylphenylboronic acid, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers the compound's chemical properties, applications, and detailed experimental protocols for its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

3-Fluoro-4-methylphenylboronic acid is a white to off-white crystalline powder.[1][2] Its key properties are summarized in the table below. The fluorine substituent enhances the electronic properties of the molecule, which can lead to improved reactivity and selectivity in various chemical transformations.[1]

| Property | Value | Reference |

| CAS Number | 168267-99-0 | [1][2][3] |

| Molecular Formula | C₇H₈BFO₂ | [1][2] |

| Molecular Weight | 153.95 g/mol | [1][2][3] |

| Melting Point | 232-237 °C | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Synonyms | 3-Fluoro-4-methylbenzeneboronic acid, 3-Fluoro-p-tolylboronic acid | [1][2][3] |

| Boiling Point (Predicted) | 278.7±50.0 °C | [4] |

| Density (Predicted) | 1.20±0.1 g/cm³ | [4] |

| pKa (Predicted) | 7.76±0.10 | [4] |

Applications in Synthesis and Research

3-Fluoro-4-methylphenylboronic acid is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds to create biaryl and substituted aromatic compounds, which are common scaffolds in pharmaceuticals and advanced materials.[5][6]

Key application areas include:

-

Drug Discovery and Medicinal Chemistry: This boronic acid is used in the synthesis of complex organic molecules for the development of new therapeutic agents.[1] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: It serves as an intermediate in the manufacturing of novel pesticides and herbicides.[1]

-

Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials for electronic devices and coatings.

-

Biological Research: 3-Fluoro-4-methylphenylboronic acid has been reported to inhibit quorum sensing in the bacterium Vibrio harveyi, making it a tool for studying bacterial communication.[4]

Experimental Protocols

A primary application of 3-Fluoro-4-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. Below is a representative experimental protocol for the coupling of 3-Fluoro-4-methylphenylboronic acid with an aryl bromide.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Fluoro-4-methylphenylboronic acid

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

-

Base (e.g., potassium carbonate, sodium carbonate, 2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq.), 3-Fluoro-4-methylphenylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

-

The flask is sealed with a rubber septum and purged with an inert gas for 10-15 minutes.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent(s) to the flask via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Synthesis of 3-Fluoro-4-methylphenylboronic Acid

A plausible synthetic route to 3-Fluoro-4-methylphenylboronic acid involves the lithiation of a suitable bromo-precursor followed by quenching with a borate ester. A similar procedure is described for a related difluoro-analog.

Caption: Plausible synthetic pathway for 3-Fluoro-4-methylphenylboronic acid.

Safety Information

3-Fluoro-4-methylphenylboronic acid is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[7]

-

Hazard Codes: Xi, T[4]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R25 (Toxic if swallowed)[4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[4]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

Concluding Remarks

3-Fluoro-4-methylphenylboronic acid is a valuable and versatile building block in organic chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a crucial component in the synthesis of a wide range of complex molecules for pharmaceutical, agrochemical, and materials science applications. Proper handling and understanding of its reactivity are essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its strategic placement of a fluorine atom and a methyl group on the phenyl ring influences its reactivity and makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including pharmaceuticals.[1] This guide provides a comprehensive overview of its key physical properties, supported by available data and a representative experimental workflow.

Core Physical Properties

The physical characteristics of 3-Fluoro-4-methylphenylboronic acid are crucial for its handling, storage, and application in synthetic protocols. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₂ | [1][2] |

| Molecular Weight | 153.95 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232-237 °C (lit.) | [3][4] |

| Boiling Point | 278.7±50.0 °C (Predicted) | [4] |

| Density | 1.20±0.1 g/cm³ (Predicted) | [4] |

| pKa | 7.76±0.10 (Predicted) | [4] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of 3-Fluoro-4-methylphenylboronic acid are not extensively available in the public domain. The reported melting point is often cited from existing literature ("lit."). However, standard analytical techniques would be employed for their determination.

Determination of Melting Point:

A standard capillary melting point apparatus would be utilized. A small, dry sample of 3-Fluoro-4-methylphenylboronic acid is packed into a capillary tube. The tube is then heated in a calibrated melting point apparatus at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Note on Predicted Properties:

The boiling point, density, and pKa values are predicted based on computational models. Experimental verification of these properties is recommended for applications requiring high precision.

Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

A primary application of 3-Fluoro-4-methylphenylboronic acid is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

An In-depth Technical Guide to 3-Fluoro-4-methylphenylboronic Acid: Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylphenylboronic acid, a versatile building block in modern organic synthesis and a molecule of interest in chemical biology. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as an inhibitor of bacterial quorum sensing.

Chemical Structure and Identification

3-Fluoro-4-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid functional group.

Systematic Information:

| Identifier | Value |

| IUPAC Name | (3-Fluoro-4-methylphenyl)boronic acid |

| CAS Number | 168267-99-0 |

| Molecular Formula | C₇H₈BFO₂ |

| Molecular Weight | 153.95 g/mol |

| SMILES | Cc1ccc(cc1F)B(O)O |

| InChI Key | WPVBHUUZDFUIJA-UHFFFAOYSA-N |

Physicochemical and Safety Data

This section summarizes the key physical and chemical properties of 3-Fluoro-4-methylphenylboronic acid, along with essential safety information.

Properties Table:

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 232-237 °C (lit.) | |

| Solubility | Soluble in most polar organic solvents | N/A |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | N/A |

Safety and Handling:

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.

Synthesis Protocol

A general and plausible method for the synthesis of 3-Fluoro-4-methylphenylboronic acid is described below, adapted from procedures for structurally similar compounds.[1]

Reaction Scheme:

4-Bromo-2-fluoro-1-methylbenzene → 3-Fluoro-4-methylphenylboronic acid

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluoro-1-methylbenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 2-3 hours at this temperature.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is between 5 and 6.[1] Extract the mixture with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 3-Fluoro-4-methylphenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

3-Fluoro-4-methylphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Illustrative Experimental Workflow:

Below is a diagram illustrating the typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a representative example for the coupling of an aryl bromide with 3-Fluoro-4-methylphenylboronic acid.[3]

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1 equivalent), 3-Fluoro-4-methylphenylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄, 3 equivalents).

-

Solvent and Degassing: Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 5:3 v/v).[3] Purge the solution with nitrogen or argon for 30 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%) to the reaction mixture.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Inhibition of Bacterial Quorum Sensing

Recent studies have identified boronic acids as inhibitors of bacterial quorum sensing.[4] Specifically, 3-Fluoro-4-methylphenylboronic acid has been reported to inhibit this cell-to-cell communication mechanism in the marine bacterium Vibrio harveyi.

Vibrio harveyi Quorum Sensing Pathway:

Vibrio harveyi utilizes a complex quorum-sensing circuit involving three parallel signaling systems that converge to regulate the expression of target genes, such as those for bioluminescence.[5][6][7]

References

- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. scispace.com [scispace.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for 3-Fluoro-4-methylphenylboronic acid, a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the development of novel pharmaceuticals and advanced materials. This document outlines the core synthetic strategies, presents quantitative data for process optimization, details experimental protocols, and provides visual representations of the reaction pathways.

Core Synthesis Methods

The synthesis of 3-Fluoro-4-methylphenylboronic acid is most effectively achieved through the lithiation-borylation of a halogenated precursor. An alternative, though less common, approach involves the use of a Grignard reagent.

Lithiation-Borylation of 4-Bromo-2-fluorotoluene

This is the most prevalent and efficient method for the synthesis of 3-Fluoro-4-methylphenylboronic acid. The reaction proceeds via a lithium-halogen exchange, followed by borylation with a trialkyl borate and subsequent hydrolysis.

Reaction Pathway:

Diagram 1: Lithiation-Borylation Pathway.

Experimental Protocol:

This protocol is adapted from a documented procedure for a structurally similar compound and is expected to provide a high yield of the target molecule.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluorotoluene | 189.03 | 62.4 g | 0.33 mol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 148 mL | 0.37 mol |

| Triisopropyl borate | 188.08 | 65.8 g | 0.35 mol |

| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - |

| 1N Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| n-Hexane | - | As needed | - |

Procedure:

-

Reaction Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-Bromo-2-fluorotoluene (62.4 g, 0.33 mol) and anhydrous tetrahydrofuran (500 mL).

-

Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (148 mL of a 2.5 M solution in hexanes, 0.37 mol) dropwise over 1 hour, maintaining the internal temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 3 hours.

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (65.8 g, 0.35 mol) dropwise, ensuring the temperature does not exceed -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

-

Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is approximately 5. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then triturated with n-hexane at room temperature for 3 hours to yield the pure 3-Fluoro-4-methylphenylboronic acid as a white to off-white solid.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Expected Yield | 70-80% | [1] |

| Purity (by HPLC) | >98% | [1] |

| Melting Point | 232-237 °C |

Synthesis via Grignard Reagent

An alternative route involves the formation of a Grignard reagent from 4-bromo-2-fluorotoluene, followed by reaction with a borate ester. This method is also widely applicable for the synthesis of arylboronic acids.

Reaction Pathway:

Diagram 2: Grignard Reaction Pathway.

Experimental Protocol (General):

-

Grignard Formation: Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere. Add a solution of 4-bromo-2-fluorotoluene in anhydrous THF dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C and add a solution of trimethyl borate in THF dropwise.

-

Hydrolysis and Workup: After the reaction is complete, hydrolyze the resulting boronate ester with aqueous acid (e.g., HCl or H₂SO₄). Extract the aqueous layer with an organic solvent, dry, and concentrate to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an organic solvent mixture) to yield the pure boronic acid.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of 3-Fluoro-4-methylphenylboronic acid via the lithiation-borylation route.

Diagram 3: Laboratory Synthesis Workflow.

Conclusion

The synthesis of 3-Fluoro-4-methylphenylboronic acid is reliably achieved through the lithiation-borylation of 4-bromo-2-fluorotoluene. This method offers high yields and purity, making it suitable for both laboratory-scale and industrial applications. The provided experimental protocol, adapted from a closely related synthesis, serves as a robust starting point for researchers. The alternative Grignard-based synthesis provides another viable, albeit potentially lower-yielding, route to this important synthetic intermediate. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for maximizing yield and minimizing by-product formation in both methodologies.

References

An In-depth Technical Guide to the Solubility and Applications of 3-Fluoro-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1] Its structural features, including the fluorine atom and the boronic acid moiety, impart unique reactivity and make it a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methylphenylboronic acid, detailed experimental protocols for its solubility determination, and insights into its application in synthetic chemistry and relevance in drug development.

Solubility Profile of 3-Fluoro-4-methylphenylboronic Acid

While specific quantitative solubility data for 3-Fluoro-4-methylphenylboronic acid in various organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general solubility trends of arylboronic acids.[2][3] Generally, arylboronic acids exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[2][3]

Table 1: Qualitative Solubility of 3-Fluoro-4-methylphenylboronic Acid in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | Ethers are good solvents for boronic acids, often used in reactions like Suzuki-Miyaura coupling.[2][3] |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can effectively solvate boronic acids.[2][3] |

| Halogenated | Chloroform, Dichloromethane | Moderate | Arylboronic acids show moderate solubility in halogenated solvents.[2][3] |

| Alcohols | Methanol, Ethanol | Soluble | Polar protic solvents can interact with the boronic acid group. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and are generally good solvents for a wide range of organic compounds. |

| Hydrocarbons | Toluene, Hexane, Methylcyclohexane | Very Low | Arylboronic acids exhibit very low solubility in nonpolar hydrocarbon solvents.[2][3] |

| Water | Low | While some simple arylboronic acids have low water solubility, this can be influenced by pH.[2][3] |

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][4] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials and Apparatus

-

3-Fluoro-4-methylphenylboronic acid (high purity)

-

High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector for turbidity measurement

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of 3-Fluoro-4-methylphenylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 °C/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition. A sharp increase in light intensity measured by the luminance probe indicates this point.

-

Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Diagram of the Experimental Workflow

Application in Suzuki-Miyaura Cross-Coupling Reactions

3-Fluoro-4-methylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in many pharmaceutical compounds.

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex and typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Relevance in Drug Development and Signaling Pathways

In medicinal chemistry, 3-Fluoro-4-methylphenylboronic acid serves as a crucial building block in the design of new drugs, particularly those aimed at specific biological pathways.[1] Boronic acids are known to be inhibitors of various enzymes and can be incorporated into molecules to target specific disease-related pathways. A prominent example of such a target in cancer therapy is the PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10][11] Its frequent hyperactivation in various cancers makes it an attractive target for the development of therapeutic agents.[8][9][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 3-Fluoro-4-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demands a thorough understanding of its stability to ensure reproducible and successful experimental outcomes. Its utility in the synthesis of complex molecules for pharmaceuticals and advanced materials underscores the importance of proper handling and storage.[1] This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Fluoro-4-methylphenylboronic acid, drawing upon established principles of arylboronic acid chemistry. While specific quantitative stability data for this particular compound is limited in publicly available literature, this guide extrapolates from the known behavior of closely related fluorinated phenylboronic acids to provide a robust framework for its use.

Core Concepts in Stability: Degradation Pathways

The stability of 3-Fluoro-4-methylphenylboronic acid is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. These processes can be significantly affected by environmental factors such as moisture, pH, light, and temperature.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-fluoro-4-methylbenzene. This reaction is a common degradation pathway for arylboronic acids and can be catalyzed by both acidic and basic conditions. The presence of moisture is a critical factor in facilitating this process. For arylboronic acids in general, the rate of protodeboronation is highly dependent on the pH of the solution.

Oxidation

The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-fluoro-4-methylphenol) and boric acid. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents. Storing the compound under an inert atmosphere can mitigate oxidative degradation.

Recommended Storage and Handling Conditions

To maintain the integrity and reactivity of 3-Fluoro-4-methylphenylboronic acid, the following storage and handling conditions are recommended based on supplier safety data sheets and general knowledge of arylboronic acid stability.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature[2] | While refrigeration is often recommended for long-term storage of many organic reagents, suppliers of 3-Fluoro-4-methylphenylboronic acid generally recommend storage at room temperature.[2][3] |

| Atmosphere | Sealed in dry conditions, preferably under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent hydrolysis and oxidation. Boronic acids are sensitive to moisture. |

| Light | Keep in a dark place[2] | To prevent potential photolytic degradation. |

| Container | Tightly closed container | To minimize exposure to air and moisture. |

Factors Influencing the Stability of 3-Fluoro-4-methylphenylboronic Acid

The following diagram illustrates the key factors that can impact the stability of 3-Fluoro-4-methylphenylboronic acid, leading to its degradation.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

1. Hydrolytic Degradation:

-

Methodology: Prepare solutions of 3-Fluoro-4-methylphenylboronic acid in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

Analysis: Monitor the degradation at various time points using a suitable analytical technique like HPLC.

2. Oxidative Degradation:

-

Methodology: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂). The reaction can be carried out at room temperature.

-

Analysis: Analyze the sample at different time intervals by HPLC to determine the extent of degradation.

3. Thermal Degradation:

-

Methodology: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven for a specified duration.

-

Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.

4. Photolytic Degradation:

-

Methodology: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Analysis: Analyze the samples at appropriate time points using HPLC.

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating HPLC method should be able to separate the intact 3-Fluoro-4-methylphenylboronic acid from its potential degradation products.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Degradation Monitoring

NMR spectroscopy can be a powerful tool to monitor the degradation of 3-Fluoro-4-methylphenylboronic acid and to identify the structure of its degradation products.

-

¹H NMR: Can be used to observe the disappearance of signals corresponding to the aromatic protons of the starting material and the appearance of new signals from the degradation products (e.g., 3-fluoro-4-methylbenzene).

-

¹⁹F NMR: The fluorine atom provides a sensitive probe to monitor changes in the chemical environment. The chemical shift of the fluorine will be different in the parent compound compared to its degradation products.

-

¹¹B NMR: Can be used to observe the boronic acid moiety and its transformation during degradation.

The following diagram outlines a general workflow for assessing the stability of a boronic acid.

Conclusion

While specific, quantitative long-term stability data for 3-Fluoro-4-methylphenylboronic acid is not extensively documented in public literature, a comprehensive understanding of the stability of arylboronic acids provides a strong basis for its proper handling and storage. The primary degradation pathways to consider are protodeboronation and oxidation, which are significantly influenced by moisture, air, light, and temperature. Adherence to the recommended storage conditions—keeping the compound in a tightly sealed container in a dry, dark place at room temperature—is crucial for preserving its quality and reactivity. For critical applications in research and drug development, it is highly recommended to perform in-house stability assessments using the outlined experimental protocols to establish a reliable shelf-life and to ensure the integrity of this valuable synthetic building block.

References

In-Depth Technical Guide to the Purity Assessment of 3-Fluoro-4-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the purity of 3-Fluoro-4-methylphenylboronic acid, a key building block in pharmaceutical and agrochemical synthesis. Adherence to stringent purity criteria is paramount to ensure the efficacy, safety, and reproducibility of downstream applications.

Physicochemical Properties and Specifications

A thorough understanding of the material's properties is the foundation of any purity assessment. Key identification and specification parameters for 3-Fluoro-4-methylphenylboronic acid are summarized below.

| Parameter | Value | Reference |

| CAS Number | 168267-99-0 | [1][2] |

| Molecular Formula | C₇H₈BFO₂ | [1][2] |

| Molecular Weight | 153.95 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 232-237 °C (lit.) | [1] |

| Typical Purity (by Titration) | >97.0% to 97-105% | [2][3] |

Core Purity Assessment Methodologies

A combination of titrimetric and chromatographic techniques is typically employed to provide a comprehensive purity profile of 3-Fluoro-4-methylphenylboronic acid.

Assay by Titration

Acid-base titration is a robust and widely used method for determining the bulk purity of boronic acids. Due to the weak acidic nature of the boronic acid moiety, a polyol such as mannitol is used to form a more acidic complex, allowing for a sharp and accurate endpoint detection.

Experimental Protocol: Potentiometric Titration of 3-Fluoro-4-methylphenylboronic acid

Objective: To determine the percentage purity (assay) of 3-Fluoro-4-methylphenylboronic acid.

Materials:

-

3-Fluoro-4-methylphenylboronic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Mannitol

-

Deionized water, recently boiled and cooled to exclude CO₂

-

pH meter with a combination glass electrode

-

Burette (50 mL, Class A)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

Procedure:

-

Accurately weigh approximately 300-400 mg of the 3-Fluoro-4-methylphenylboronic acid sample into a 250 mL beaker.

-

Add 50 mL of deionized water and 5 g of mannitol to the beaker.

-

Stir the mixture with a magnetic stirrer until the sample and mannitol are completely dissolved.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode into the sample solution and allow the reading to stabilize.

-

Titrate the solution with standardized 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.

-

Continue the titration past the equivalence point, which is typically observed as a sharp inflection in the pH curve.

-

Determine the equivalence point volume from the titration curve (e.g., using the first or second derivative method).

Calculation:

Where:

-

V = Volume of NaOH solution at the equivalence point (mL)

-

M = Molarity of the standardized NaOH solution (mol/L)

-

F = Molar mass of 3-Fluoro-4-methylphenylboronic acid (153.95 g/mol )

-

W = Weight of the sample (mg)

Logical Workflow for Titration Assay

Caption: Workflow for the potentiometric titration assay of 3-Fluoro-4-methylphenylboronic acid.

Water Content by Karl Fischer Titration

The presence of water can affect the accuracy of the titration assay and is a critical quality attribute. Karl Fischer titration is the standard method for determining the water content.

Experimental Protocol: Karl Fischer Titration

Objective: To quantify the water content in a sample of 3-Fluoro-4-methylphenylboronic acid.

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol or a suitable solvent

-

3-Fluoro-4-methylphenylboronic acid sample

-

Gas-tight syringe or weighing boat for sample introduction

Procedure:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

-

Accurately weigh a suitable amount of the 3-Fluoro-4-methylphenylboronic acid sample. The sample size should be chosen based on the expected water content to ensure an appropriate titration volume.

-

Quickly and carefully introduce the sample into the titration vessel, avoiding exposure to atmospheric moisture.

-

Start the titration and record the amount of water determined by the instrument.

-

Perform the determination in triplicate to ensure precision.

Calculation:

Impurity Profiling by Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile impurities.

General HPLC Method Parameters (Starting Point for Method Development)

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of approx. 1 mg/mL. |

HPLC Analysis Workflow

Caption: General workflow for HPLC-based impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Due to the low volatility of boronic acids, derivatization is often required to convert them into more volatile species.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify and quantify volatile impurities in 3-Fluoro-4-methylphenylboronic acid.

Derivatization Step:

-

Accurately weigh approximately 10 mg of the sample into a vial.

-

Add a suitable derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

GC-MS Parameters (Starting Point):

| Parameter | Condition |

| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

Potential Impurity Profile

Understanding the synthetic route is crucial for predicting potential impurities. A common route to fluorinated phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Potential Impurities in 3-Fluoro-4-methylphenylboronic acid Synthesis

Caption: Potential impurities arising from the synthesis of 3-Fluoro-4-methylphenylboronic acid.

Common Impurities and their Origin:

| Impurity | Potential Origin | Recommended Analytical Technique |

| Unreacted 1-bromo-3-fluoro-4-methylbenzene | Incomplete reaction | GC-MS |

| 3,3'-Difluoro-4,4'-dimethylbiphenyl | Homocoupling of the Grignard or organolithium intermediate | HPLC, GC-MS |

| Boronic anhydrides (Boroxines) | Dehydration of the boronic acid (can be reversible) | HPLC (may co-elute or show broad peaks), NMR |

| Residual Solvents (e.g., THF, Toluene) | Reaction and work-up steps | Headspace GC-MS |

| Inorganic Salts | Work-up and purification | IC or titration |

Structural Confirmation and Characterization

Spectroscopic techniques are indispensable for the unambiguous identification of the final product and any isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹⁹F, and ¹¹B NMR are powerful tools for structural elucidation. The spectra should be consistent with the structure of 3-Fluoro-4-methylphenylboronic acid.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

-

¹H NMR (DMSO-d₆): Aromatic protons in the range of 7.0-8.0 ppm, a methyl singlet around 2.2-2.5 ppm, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR (DMSO-d₆): Aromatic carbons in the range of 110-165 ppm, with the carbon attached to boron being broad and potentially difficult to observe. The methyl carbon will appear around 20 ppm.

Mass Spectrometry (MS)

MS, often coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight information and fragmentation patterns that aid in structural confirmation.

Summary of Purity Assessment Strategy

The comprehensive purity assessment of 3-Fluoro-4-methylphenylboronic acid should follow a multi-faceted approach.

Purity Assessment Workflow

Caption: A comprehensive strategy for the purity assessment of 3-Fluoro-4-methylphenylboronic acid.

By implementing these detailed experimental protocols and analytical strategies, researchers, scientists, and drug development professionals can confidently ascertain the purity of 3-Fluoro-4-methylphenylboronic acid, ensuring the quality and integrity of their research and development endeavors.

References

Spectroscopic Profile of 3-Fluoro-4-methylphenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-methylphenylboronic acid (CAS No. 168267-99-0), a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

3-Fluoro-4-methylphenylboronic acid is an organoboron compound with the chemical formula C₇H₈BFO₂ and a molecular weight of 153.95 g/mol .[2][3] It typically appears as a white to off-white crystalline solid with a melting point in the range of 232-237 °C.[2][3] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring attached to a boronic acid moiety, makes it a versatile reagent in cross-coupling reactions.

Spectroscopic Data

The following sections present the available spectroscopic data for 3-Fluoro-4-methylphenylboronic acid, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, deuterated solvents such as DMSO-d₆ or methanol-d₄ are often employed to minimize issues with oligomerization and boroxine formation, which can lead to complex and uninterpretable spectra.[4]

¹H NMR (Proton NMR):

¹³C NMR (Carbon NMR):

Similar to the proton NMR, a specific experimental ¹³C NMR dataset for this compound was not found in the public domain during the literature search. The spectrum is expected to show distinct signals for each of the seven carbon atoms, with the carbon atoms directly bonded to fluorine and boron exhibiting characteristic chemical shifts and coupling constants.

¹⁹F NMR (Fluorine NMR):

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated organic compounds.[5] It provides information about the chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom in 3-Fluoro-4-methylphenylboronic acid, and its chemical shift would be indicative of its position on the aromatic ring. The typical chemical shift range for aromatic fluorine compounds is broad.[6]

¹¹B NMR (Boron NMR):

The ¹¹B nucleus is NMR active and provides direct information about the boron center. For arylboronic acids, the ¹¹B NMR spectrum typically shows a broad signal in the range of 27-33 ppm.[7] This chemical shift is characteristic of the trigonal planar sp² hybridized boron atom in the boronic acid functionality.

Table 1: Summary of Expected NMR Data for 3-Fluoro-4-methylphenylboronic acid

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | ~7.0-8.0 | Multiplet | Aromatic Protons |

| ~2.3 | Singlet | -CH₃ | |

| Broad | Singlet | -B(OH)₂ | |

| ¹³C | ~115-165 | Singlet, Doublet | Aromatic Carbons (C-F coupling) |

| ~15-25 | Singlet | -CH₃ | |

| ¹⁹F | -110 to -120 | Multiplet | Referenced to CFCl₃ |

| ¹¹B | ~27-33 | Broad Singlet |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of 3-Fluoro-4-methylphenylboronic acid has been recorded and is available on public spectral databases.[8] The key vibrational frequencies provide information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 3-Fluoro-4-methylphenylboronic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3600 | Broad, Strong | O-H stretch (boronic acid, intermolecular H-bonding) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2900-3000 | Weak | C-H stretch (methyl) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1350-1450 | Strong | B-O stretch |

| ~1200-1300 | Strong | C-F stretch |

| ~1000-1100 | Strong | B-C stretch |

Note: The exact peak positions and intensities may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon heating.[9] Therefore, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred over Electron Ionization (EI).[9][10]

A specific mass spectrum for 3-Fluoro-4-methylphenylboronic acid was not found in the searched literature. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 154.

Table 3: Expected Mass Spectrometry Data for 3-Fluoro-4-methylphenylboronic acid

| Ionization Mode | Expected m/z | Ion |

| ESI+ | 155 | [M+H]⁺ |

| ESI- | 153 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 3-Fluoro-4-methylphenylboronic acid (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄, ~0.7 mL) in an NMR tube. The use of these solvents helps to break up the boroxine trimers that can form from the dehydration of the boronic acid.[4] ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid 3-Fluoro-4-methylphenylboronic acid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Mass Spectrometry

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass spectrum is then acquired in either positive or negative ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 3-Fluoro-4-methylphenylboronic acid.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide summarizes the key spectroscopic data and analytical methodologies for 3-Fluoro-4-methylphenylboronic acid. While complete, experimentally verified NMR and MS data were not publicly available at the time of this review, the provided information based on typical values for similar compounds and the available IR spectrum serves as a valuable resource for researchers. The detailed protocols and workflow diagram offer a practical framework for the spectroscopic analysis of this and other related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. reddit.com [reddit.com]

- 5. biophysics.org [biophysics.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Fluoro-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylboronic acid, with the CAS number 179897-94-0, is a versatile synthetic building block that has garnered significant attention in the fields of organic chemistry and drug discovery. Its unique structural features, namely the fluorine atom and the methyl group on the phenyl ring, impart valuable properties that make it a crucial reagent in the synthesis of complex organic molecules. This technical guide provides a comprehensive review of the synthesis, properties, and applications of 3-Fluoro-4-methylphenylboronic acid, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its role as a modulator of biological pathways.

Physicochemical Properties

3-Fluoro-4-methylphenylboronic acid is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BFO₂ | [1][2] |

| Molecular Weight | 153.95 g/mol | [1][2] |

| Melting Point | 232-237 °C | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 179897-94-0 | [2] |

Synthesis

General Experimental Protocol for Synthesis

Starting Material: 4-bromo-2-fluorotoluene

Reaction Scheme:

Step-by-Step Procedure (Adapted from a similar synthesis[4]):

-

Lithiation: To a solution of 4-bromo-2-fluorotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (B(OiPr)₃, 1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) until the pH is acidic. The mixture is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 3-Fluoro-4-methylphenylboronic acid as a crystalline solid.

Spectroscopic Data

¹H and ¹³C NMR Data (Predicted)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.3 | ~15 |

| Aromatic C-H | 7.0 - 7.8 | 115 - 140 |

| C-B | - | ~130 (broad) |

| C-F | - | ~160 (d, J ≈ 245 Hz) |

| C-CH₃ | - | ~140 |

Note: The carbon attached to boron often shows a broad signal or is not observed in ¹³C NMR spectra. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-Fluoro-4-methylphenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

Reactants:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

3-Fluoro-4-methylphenylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01 - 0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)

Step-by-Step Procedure:

-

Reaction Setup: To a reaction vessel are added the aryl halide, 3-Fluoro-4-methylphenylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition and Degassing: The chosen solvent is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Examples of Suzuki-Miyaura Coupling Yields

While a comprehensive table for 3-Fluoro-4-methylphenylboronic acid is not available, the following table presents representative yields for Suzuki-Miyaura reactions with similar arylboronic acids to illustrate the efficiency of this transformation.

| Aryl Halide | Arylboronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |

| 4-Bromoiodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ / K₂CO₃ | DMF/H₂O | 98 | [6] |

| 4-Iodoanisole | Phenylboronic acid | Pd-NHC-MIL-101(Cr) / K₂CO₃ | H₂O | 95 | [7] |

| 4-Bromotoluene | Phenylboronic acid | PdCu@Ti₃C₂ / K₂CO₃ | H₂O | 92 | [8] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 / K₂CO₃ | Dioxane/H₂O | >95 | [9] |

Biological Activity: Inhibition of Bacterial Quorum Sensing

Recent studies have identified 3-Fluoro-4-methylphenylboronic acid as an inhibitor of bacterial quorum sensing in Vibrio harveyi.[10][11] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This process is often involved in the regulation of virulence factors and biofilm formation, making it an attractive target for the development of novel antimicrobial agents.

The Vibrio harveyi Quorum Sensing Pathway

Vibrio harveyi utilizes a complex quorum sensing circuit that involves multiple autoinducers and sensor kinases. The signaling cascade ultimately converges on the master regulator, LuxR, which controls the expression of target genes, including those responsible for bioluminescence.

Mechanism of Inhibition and Biological Data

Studies have shown that several boronic acid derivatives can inhibit quorum sensing in Vibrio harveyi with IC₅₀ values in the low to sub-micromolar range.[10][12] The exact mechanism by which 3-Fluoro-4-methylphenylboronic acid inhibits this pathway is believed to involve interference with the function of the master transcriptional regulator, LuxR.[13] By disrupting the normal function of LuxR, the expression of quorum sensing-controlled genes is altered, leading to a reduction in virulence-related phenotypes.

| Compound | Biological Activity | IC₅₀ (µM) | Reference |

| Phenylboronic Acid Derivatives | Inhibition of Vibrio harveyi quorum sensing | Low to sub-micromolar | [10][12] |

Note: Specific IC₅₀ values for 3-Fluoro-4-methylphenylboronic acid are not explicitly detailed in the reviewed literature but are reported to be in this potent range.

Crystal Structure

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for 3-Fluoro-4-methylphenylboronic acid. However, the crystal structures of many other substituted phenylboronic acids have been determined.[14][15] Typically, arylboronic acids form hydrogen-bonded dimers in the solid state. The planarity of the molecule and the orientation of the boronic acid group relative to the phenyl ring are key structural features that influence its reactivity and intermolecular interactions.

Conclusion

3-Fluoro-4-methylphenylboronic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, while its emerging role as a quorum sensing inhibitor highlights its potential in the development of novel therapeutics. This technical guide has provided a summary of its synthesis, properties, and key applications, offering a valuable resource for researchers in both academic and industrial settings. Further research into its specific reaction yields, detailed spectroscopic and crystallographic characterization, and the precise mechanism of its biological activity will undoubtedly expand its applications and solidify its importance in chemical and pharmaceutical research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-4-methylphenylboronic acid 168267-99-0 [sigmaaldrich.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 10. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

The Emergence of a Key Synthetic Building Block: A Technical Guide to 3-Fluoro-4-methylphenylboronic Acid

For Immediate Release

A deep dive into the discovery, synthesis, and applications of 3-Fluoro-4-methylphenylboronic acid, a critical reagent in modern medicinal and materials chemistry.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Fluoro-4-methylphenylboronic acid (CAS Number: 168267-99-0). From its initial synthesis to its current, wide-ranging applications, this document serves as a core resource, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical processes.

Introduction: A Versatile Tool in Organic Synthesis

3-Fluoro-4-methylphenylboronic acid has emerged as a highly versatile and valuable building block in the field of organic chemistry. Its unique structural features, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable electronic properties that enhance its reactivity and selectivity in a variety of chemical transformations.[1][2] This has made it an indispensable reagent in the synthesis of complex organic molecules, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The primary utility of 3-Fluoro-4-methylphenylboronic acid lies in its role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3][4][5][6] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and substituted aromatic structures that are prevalent in many biologically active compounds.[3][4][5][6]

Discovery and Historical Context

The synthesis of arylboronic acids, in general, has a rich history, with early methods involving the reaction of Grignard reagents with borate esters. Over time, more refined and functional-group-tolerant methods have been developed, facilitating the synthesis of a diverse array of substituted phenylboronic acids like the title compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 3-Fluoro-4-methylphenylboronic acid is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 168267-99-0 | [1] |

| Molecular Formula | C₇H₈BFO₂ | [1] |

| Molecular Weight | 153.95 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232-237 °C (lit.) | [7] |

| pKa | 7.76 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-4-methylphenylboronic acid can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the lithiation of a suitable aromatic precursor followed by quenching with a borate ester. Below is a detailed, generalized experimental protocol based on common synthetic strategies for analogous compounds.

Synthesis via Ortho-Metalation of 2-Fluoro-1-methylbenzene

This protocol outlines a representative synthesis of 3-Fluoro-4-methylphenylboronic acid starting from 4-bromo-2-fluorotoluene.

Reaction Scheme:

Caption: Synthetic pathway to 3-Fluoro-4-methylphenylboronic acid.

Materials:

-

4-Bromo-2-fluorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-fluorotoluene and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude 3-Fluoro-4-methylphenylboronic acid can be further purified by recrystallization from a suitable solvent system (e.g., hot water or an organic solvent mixture) to afford a white to off-white crystalline solid.

Applications in Research and Development

The utility of 3-Fluoro-4-methylphenylboronic acid spans several areas of chemical research and industrial application.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. The fluorine atom at the 3-position can influence the electronic properties of the aromatic ring, potentially affecting the reaction kinetics and the properties of the final product.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The 3-fluoro-4-methylphenyl moiety is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This boronic acid serves as a key intermediate for the synthesis of a wide range of biologically active compounds.

Materials Science

Arylboronic acids are also employed in the development of advanced materials, including polymers and sensors. The ability of boronic acids to form reversible covalent bonds with diols makes them useful for creating responsive materials and sensors for saccharides.

Conclusion

3-Fluoro-4-methylphenylboronic acid has solidified its position as a crucial reagent in the synthetic chemist's toolbox. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, coupled with the beneficial properties imparted by its fluoro and methyl substituents, ensures its continued importance in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical sciences.

References

- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and heterobiaryl structures. The incorporation of a fluorine atom and a methyl group on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making this reagent particularly attractive for applications in drug discovery and materials science. Biaryl moieties are prevalent in a wide range of pharmaceuticals and functional materials.

These application notes provide detailed protocols and compiled data for the use of 3-Fluoro-4-methylphenylboronic acid in Suzuki-Miyaura coupling reactions with various coupling partners. The provided methodologies and data tables serve as a comprehensive resource for optimizing reaction conditions and exploring the synthesis of novel fluorinated compounds.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the electronic and steric nature of the coupling partners. The following tables summarize representative reaction conditions and yields for the coupling of 3-Fluoro-4-methylphenylboronic acid with various aryl halides. While direct literature examples for every combination are not always available, the data is compiled from established protocols for structurally similar reactants to provide a reliable guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | ~90 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | ~85 |

| 3 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | CsF (2.0) | THF | 65 | 16 | ~92 |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 85 | 12 | ~80 |

| 5 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | - | Na₂CO₃ (2.0) | DMF | 120 | 6 | ~88 |

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 24 | ~75 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 18 | ~70 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | 110 | 24 | ~80 |

| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3.0) | t-Amyl alcohol | 100 | 18 | ~65 |

Experimental Protocols

The following are detailed, representative protocols for conducting Suzuki-Miyaura coupling reactions with 3-Fluoro-4-methylphenylboronic acid. These protocols can be adapted for various substrates and scales.

Protocol 1: General Procedure for Coupling with Aryl Bromides